Cyclopropyl(2,4-dichlorophenyl)methanol
Description
Cyclopropyl(2,4-dichlorophenyl)methanol is a cyclopropane-containing secondary alcohol featuring a 2,4-dichlorophenyl substituent. The 2,4-dichlorophenyl group enhances lipophilicity and bioactivity, while the cyclopropane ring contributes to structural rigidity, influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
cyclopropyl-(2,4-dichlorophenyl)methanol |
InChI |
InChI=1S/C10H10Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
InChI Key |
ZZHSYLTZAGIGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for cyclopropyl(2,4-dichlorophenyl)methanol and its analogs:
*Calculated based on formula.
Substituent Effects on Bioactivity
- Chlorine vs. Fluorine/Bromine : The 2,4-dichlorophenyl group in the target compound enhances fungicidal activity compared to analogs with single halogens (e.g., 4-Cl in or 2-Br/4-F in ). Chlorine’s electronegativity and size improve target binding and resistance to oxidative degradation .
- Methyl Groups : The 4-methylphenyl analog lacks halogen atoms, resulting in lower bioactivity but higher synthetic yield (92%), suggesting trade-offs between substituent complexity and manufacturability.
Fungicidal Performance
This compound derivatives, such as the methanone oxime in , demonstrate superior fungicidal activity compared to earlier triazole-containing compounds like 1-(2,4-dichlorophenyl)-1-(methoximino)-2-(1,2,4-triazol-1-yl)-ethane nitrate. This is attributed to the cyclopropane ring’s steric effects, which optimize spatial interaction with fungal enzyme targets .
Solubility and Stability
- The target compound’s lipophilicity (due to Cl substituents) likely reduces aqueous solubility, necessitating formulation in organic solvents (e.g., 2-MeTHF or THF, as seen in ).
- Analogs like (2-(4-chlorophenyl)cyclopropyl)methanol require refrigeration (2–8°C), suggesting that dichloro-substituted variants may have similar storage needs to prevent degradation.
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